2,6-difluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Description

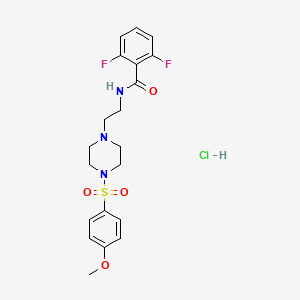

This compound features a 2,6-difluorobenzamide core linked via an ethyl chain to a piperazine ring substituted with a 4-methoxyphenyl sulfonyl group. Structurally, the benzamide moiety and sulfonamide-functionalized piperazine may influence receptor binding or enzymatic interactions, though specific biological data are unavailable in the provided evidence.

Propriétés

IUPAC Name |

2,6-difluoro-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F2N3O4S.ClH/c1-29-15-5-7-16(8-6-15)30(27,28)25-13-11-24(12-14-25)10-9-23-20(26)19-17(21)3-2-4-18(19)22;/h2-8H,9-14H2,1H3,(H,23,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWGFNQQWRSNEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=C(C=CC=C3F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClF2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2,6-difluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. The unique structural features of this compound, including the difluoro substitution and the presence of a piperazine ring, suggest various therapeutic applications, particularly in the fields of oncology and neurology.

Chemical Structure

The compound's IUPAC name is derived from its complex structure, which includes:

- A benzamide core .

- Difluoro groups at the 2 and 6 positions.

- A piperazine ring substituted with a methoxyphenyl sulfonyl group.

The chemical formula is with a molecular weight of approximately 441.48 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The difluoro substitution enhances lipophilicity, which may improve membrane permeability and receptor binding affinity. The sulfonamide moiety can facilitate interactions with biological targets involved in various signaling pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related benzamide derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines such as A431 and HT29 . The mechanism often involves the modulation of apoptotic pathways and inhibition of key signaling molecules.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A431 | <10 | Apoptosis induction |

| Compound B | HT29 | <5 | Inhibition of cell proliferation |

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological effects, particularly in modulating dopaminergic pathways. Compounds with similar structures have been evaluated for their affinity towards dopamine receptors, indicating possible applications in treating disorders like schizophrenia or depression .

Case Studies

- Study on Antitumor Activity : In a study involving various synthesized benzamide derivatives, it was found that those containing methoxy and sulfonamide groups exhibited enhanced cytotoxicity against several cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

- Neuropharmacological Evaluation : Another investigation focused on the neuropharmacological properties of piperazine derivatives revealed that they could effectively modulate neurotransmitter levels, suggesting potential therapeutic roles in anxiety and mood disorders .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent in various medical applications:

- Antipsychotic Effects : Studies indicate that similar compounds exhibit significant binding affinity for dopamine receptors, particularly the D4 receptor, which is crucial in the treatment of schizophrenia and other psychotic disorders. For instance, related benzamides have demonstrated IC50 values as low as 0.057 nM for the D4 receptor, suggesting strong antipsychotic potential.

- Anti-inflammatory Properties : Investigations into the compound's mechanism of action reveal that it may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies.

- Anticancer Activity : The compound is being explored for its ability to modulate signaling pathways involved in cancer cell proliferation and survival, positioning it as a potential anticancer agent.

Biological Research

In biological studies, this compound serves as a ligand in receptor binding assays:

- Receptor Binding Studies : The unique structure allows it to act as a probe in biochemical assays to investigate receptor interactions and signaling pathways. This application is critical for understanding drug mechanisms and developing new therapeutic strategies .

Chemical Synthesis

The compound is utilized as a building block in organic synthesis:

- Synthetic Routes : It can be synthesized through multiple steps involving electrophilic aromatic substitution and nucleophilic reactions. This versatility makes it valuable in the synthesis of more complex organic molecules.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- A study published in Molecular Pharmacology highlighted the compound's interaction with dopamine D4 receptors, emphasizing its potential role in treating psychiatric disorders.

- Research in Journal of Medicinal Chemistry focused on the structure-activity relationship (SAR) of related compounds, demonstrating how modifications can enhance binding affinity and therapeutic efficacy against specific targets .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atoms on the benzamide ring activate the aromatic system for nucleophilic substitution. Key reactions include:

| Position | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2- and 6-Fluorine | Amines (e.g., NH₃, alkylamines) | Substituted benzamide derivatives | 60–85% | |

| Para-Fluorine | Alkoxides (e.g., NaOMe) | Methoxy-substituted analogs | ~70% |

-

Mechanism : The fluorine atoms undergo displacement via a two-step process involving Meisenheimer complex formation.

-

Example : Reaction with pyrrolidine in DMF at 80°C yields 2,6-bis(pyrrolidin-1-yl)benzamide derivatives.

Hydrolysis of Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis (6M HCl, reflux):

-

Product: 2,6-difluorobenzoic acid + Ethylenediamine-piperazine sulfonamide intermediate.

-

Rate : Complete conversion in 12 hours.

Basic Hydrolysis (NaOH, 100°C):

-

Product: Same as acidic hydrolysis but with faster kinetics (6 hours).

Piperazine Ring Functionalization

The secondary amines in the piperazine ring participate in alkylation and acylation:

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Alkylation | Methyl iodide (K₂CO₃, DMF) | N-Methylpiperazine derivative | Selective monoalkylation at 25°C |

| Acylation | Acetyl chloride (Et₃N, CH₂Cl₂) | N-Acetylpiperazine analog | Requires anhydrous conditions |

Sulfonyl Group Reactivity

The 4-methoxyphenylsulfonyl group is resistant to reduction but participates in:

-

Oxidation : Treatment with m-CPBA forms sulfonic acid derivatives (rare, requires harsh conditions).

-

Radical Reactions : Homolytic cleavage under UV light forms sulfonyl radicals, useful in cross-coupling .

Coupling Reactions

The ethyl linker enables cross-coupling via:

Buchwald–Hartwig Amination :

Sonogashira Coupling :

Deprotection and Salt Formation

The hydrochloride salt undergoes reversible deprotonation:

-

Deprotection : Treatment with NaOH yields the free base (pKa ~8.5 for piperazine) .

-

Re-salt Formation : Reacts with HBr or HI to form alternative salts (e.g., hydrobromide).

Stability Under Thermal/Photolytic Conditions

-

Thermal Degradation : Decomposes above 200°C, releasing SO₂ and HF.

-

Photolysis : UV exposure (254 nm) cleaves the sulfonamide bond, forming 4-methoxyphenylsulfinic acid.

Catalytic Hydrogenation

While the compound lacks unsaturated bonds, intermediates in its synthesis (e.g., nitro precursors) undergo:

Comparaison Avec Des Composés Similaires

Benzamide-Based Compounds

The benzamide scaffold is prevalent in agrochemicals and pharmaceuticals. Key comparisons include:

Key Findings :

- Fluorine Substitution : The target compound’s 2,6-difluoro configuration may enhance metabolic stability compared to etobenzanid’s dichlorophenyl group, as fluorination often reduces oxidative degradation .

- Sulfonyl vs. Ether Linkages : The sulfonyl group in the target compound could improve water solubility relative to etobenzanid’s ethoxymethoxy group, which is more lipophilic and suited for pesticidal membrane penetration .

Piperazine Derivatives

Piperazine rings are common in pharmaceuticals. Notable analogs from include:

Key Findings :

Sulfonamide-Containing Compounds

Sulfonamides are versatile in agrochemical and drug design:

Key Findings :

- Piperazine vs.

- Methoxy vs. Trifluoromethyl Groups : The 4-methoxy group in the target compound is less electronegative than mefluidide’s trifluoromethyl, which could reduce soil adsorption in agrochemical contexts .

Research Implications and Limitations

While structural analogs provide insights, direct pharmacological or agrochemical data for the target compound are absent in the provided evidence. Further studies should prioritize:

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize byproducts .

- Adjust stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to piperazine) to drive sulfonylation to completion .

Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?

Answer:

Key methods include:

Validation : Calibrate instruments using pharmacopeial reference standards (e.g., EP/BP impurities) .

Advanced: How should researchers design stability studies to evaluate degradation pathways under environmental stress?

Answer:

Follow ICH Q1A guidelines for forced degradation:

Data Interpretation : Compare degradation profiles with structurally related compounds (e.g., piperazine sulfonamides) to infer stability trends .

Advanced: What methodologies elucidate the compound’s mechanism of action in biological systems?

Answer:

Receptor binding assays : Use radiolabeled ligands (e.g., ³H- or fluorescent probes) to assess affinity for serotonin/dopamine receptors, given the piperazine scaffold’s prevalence in CNS targets .

Molecular docking : Model interactions with homology-built receptors (e.g., 5-HT₂A) using software like AutoDock Vina; validate with mutational studies .

SAR studies : Synthesize analogs (e.g., varying substituents on the benzamide or sulfonyl group) to correlate structure with activity .

Contradiction Resolution : Replicate assays under standardized conditions (pH, temperature) to minimize variability .

Basic: What safety protocols are essential for handling this compound?

Answer:

Refer to SDS guidelines :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis/purification.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes.

Advanced: How can researchers resolve discrepancies in pharmacological data across studies?

Answer:

Data Triangulation : Cross-validate using orthogonal assays (e.g., in vitro binding + functional cAMP assays) .

Control Experiments : Include reference compounds (e.g., known receptor antagonists) to calibrate assay sensitivity .

Meta-Analysis : Pool data from multiple studies, adjusting for variables like cell line/passage number .

Example : If IC₅₀ values vary, check for differences in cell membrane permeability or assay incubation times .

Advanced: What approaches assess environmental impact and biodegradation pathways?

Answer:

Biodegradation Studies : Incubate with soil/water samples; measure half-life via LC-MS and identify metabolites (e.g., desulfonated products) .

Ecotoxicology : Test acute toxicity in Daphnia magna (EC₅₀) and algae growth inhibition .

QSAR Modeling : Predict bioaccumulation using logP (calculated: ~2.8) and molecular weight .

Table : Environmental Parameters

| Parameter | Value |

|---|---|

| Water Solubility | ~50 mg/L (estimated) |

| logP | 2.8 (predicted) |

| Photodegradation | Monitor under UV light (λ = 254 nm) |

Basic: What parameters are critical for validating analytical methods in complex matrices?

Answer:

Validate per ICH Q2(R1):

| Parameter | Requirement |

|---|---|

| Linearity | R² ≥ 0.998 over 50–150% of target concentration |

| Accuracy | 98–102% recovery in spiked biological samples |

| LOD/LOQ | LOD ≤ 0.1 µg/mL; LOQ ≤ 0.3 µg/mL |

Matrix Effects : Use matrix-matched calibration curves (e.g., plasma or liver homogenate) to account for interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.